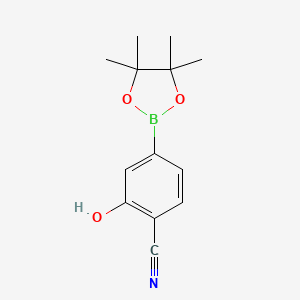

2-Hydroxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

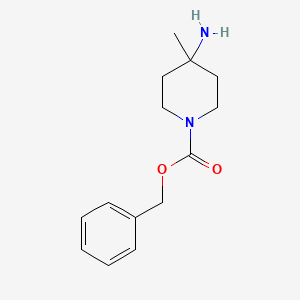

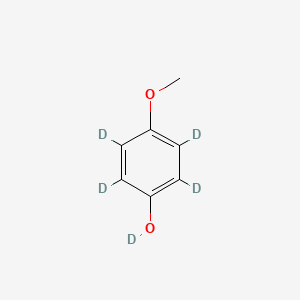

“2-Hydroxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile” is a chemical compound with the molecular formula C13H17BO4 . It has a molecular weight of 248.09 . The compound is solid in physical form .

Molecular Structure Analysis

The InChI code for this compound is 1S/C13H17BO4/c1-12(2)13(3,4)18-14(17-12)10-6-5-9(8-15)11(16)7-10/h5-8,16H,1-4H3 . This code provides a standard way to encode the compound’s molecular structure.Physical And Chemical Properties Analysis

This compound has a density of 1.2±0.1 g/cm3 . It has a boiling point of 363.3±32.0 °C at 760 mmHg . The flash point is 173.5±25.1 °C .Wissenschaftliche Forschungsanwendungen

Synthesis of Indolo-fused Heterocyclic Inhibitors

This compound can be used in the synthesis of indolo-fused heterocyclic inhibitors of the polymerase enzyme of hepatitis C . This could potentially lead to the development of new treatments for hepatitis C.

Studies of Pi-Interactions and Electronic Structure

It can be used in studies of pi-interactions, electronic structure, and transient UV absorption of subphthalocyanine-borate-bridged ferrocene-fullerene conjugates . This could help in understanding the properties of these complex molecules.

Synthesis of Subphthalocyanine and Fused-ring Nicotine Derivatives

This compound can be used in the synthesis of subphthalocyanine and fused-ring nicotine derivatives . These derivatives could have potential applications in various fields, including medicinal chemistry and materials science.

Borylation at the Benzylic C-H Bond of Alkylbenzenes

It can be used for borylation at the benzylic C-H bond of alkylbenzenes in the presence of a palladium catalyst to form pinacol benzyl boronate . This reaction is a key step in many organic synthesis processes.

Hydroboration of Alkyl or Aryl Alkynes and Alkenes

This compound can be used for the hydroboration of alkyl or aryl alkynes and alkenes in the presence of transition metal catalysts . This is a fundamental reaction in organic chemistry, used in the synthesis of a wide range of organic compounds.

Enzyme Inhibitors or Specific Ligand Drugs

Boric acid compounds, like this one, are often used as enzyme inhibitors or specific ligand drugs . They can be used not only in the treatment of tumors and microbial infections, but also in the design of anticancer drugs .

Fluorescent Probes

Boric acid compounds can also be used as fluorescent probes to identify hydrogen peroxide, saccharides, copper and fluorine ions, and catecholamine substances . This has important applications in analytical chemistry and biological research.

Anticancer Drugs

In the research of anticancer drugs, boric acid compounds have been found to produce highly reactive oxygen species, which could lead to apoptosis of certain cancer cells . This opens up new possibilities for the treatment of various types of cancer.

Safety and Hazards

The compound has been classified with the hazard statements H315, H319, and H335 . These indicate that it can cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335). The precautionary statements P261, P305+P351+P338 are also associated with this compound , indicating measures to take in case of exposure.

Wirkmechanismus

Target of Action

Similar compounds are often used in organic synthesis as reagents and catalysts .

Mode of Action

Compounds with similar structures, such as 4-methoxycarbonylphenylboronic acid pinacolate, are often used in carbon-carbon bond formation reactions, such as the diels-alder reaction .

Biochemical Pathways

It’s known that similar compounds are used in organic synthesis, suggesting that they may interact with various biochemical pathways depending on the context of their use .

Pharmacokinetics

Its predicted density is 108±01 g/cm3, and it has a boiling point of 3556±250 °C . These properties may influence its bioavailability.

Result of Action

Similar compounds are often used in organic synthesis, suggesting that they may facilitate the formation of new compounds through reactions such as the diels-alder reaction .

Action Environment

Environmental factors such as temperature, pH, and the presence of other compounds can influence the action, efficacy, and stability of this compound. For instance, it should be stored in a dark place, sealed in dry conditions, and at room temperature .

Eigenschaften

IUPAC Name |

2-hydroxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16BNO3/c1-12(2)13(3,4)18-14(17-12)10-6-5-9(8-15)11(16)7-10/h5-7,16H,1-4H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BBTAKLYSMLVVNR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)C#N)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16BNO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70718428 |

Source

|

| Record name | 2-Hydroxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70718428 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

245.08 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1350933-21-9 |

Source

|

| Record name | 2-Hydroxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70718428 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![octahydro-1H-cyclopenta[c]pyridine-3,6-dione](/img/structure/B596379.png)

![N-[(2-bromo-6-fluorophenyl)methyl]cyclohexanamine](/img/structure/B596387.png)

![Tert-butyl 6,6-difluoro-2-azaspiro[3.3]heptane-2-carboxylate](/img/structure/B596394.png)